molecular formula C20H27N5O3S B2500154 5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-79-8

5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2500154
CAS RN: 886910-79-8
M. Wt: 417.53
InChI Key: IEIKADSIFMKZSW-UHFFFAOYSA-N
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Description

5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H27N5O3S and its molecular weight is 417.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study by Łażewska et al. (2019) focused on the synthesis and computer-aided analysis of novel ligands for the 5-HT6 serotonin receptor, involving substituted 1,3,5-triazinylpiperazines. This research provides insights into how modifications in the molecular structure, including the introduction of different linkers and aromatic substituents, affect the affinity for the 5-HT6 receptor. The study highlights the significance of the aromatic size and the role of the linker in enhancing receptor affinity, suggesting potential applications in designing new compounds with improved pharmacological profiles (Łażewska et al., 2019).

Antimicrobial Activities

Another research avenue for similar compounds involves evaluating their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities. This study underscores the potential of these compounds in addressing the need for new antimicrobial agents, with some derivatives showing good or moderate activities against various microorganisms (Bektaş et al., 2007).

Pharmacological Profile

Kimura et al. (2004) investigated the pharmacological profile of YM348, a potent and orally active 5-HT2C receptor agonist. Although not directly mentioning the compound , the study exemplifies the type of pharmacological investigations relevant to similar structures, particularly in exploring receptor selectivity and potential therapeutic applications in neuropsychiatric disorders (Kimura et al., 2004).

Analgesic Properties

Research by Karczmarzyk and Malinka (2008) on the structural characterization of analgesic isothiazolopyridines provides a valuable perspective on the therapeutic potential of related compounds. Their work on the crystal and molecular structures of these derivatives contributes to understanding how molecular modifications can influence analgesic activity, offering a foundation for the development of new pain management solutions (Karczmarzyk & Malinka, 2008).

Enzyme Inhibition

The study of enzyme inhibitors represents another significant application area. Dumaitre and Dodic (1996) detailed the synthesis and cGMP phosphodiesterase inhibitory activity of a series of 6-phenylpyrazolo[3,4-d]pyrimidones, illustrating how structural variants of the compound could serve as specific enzyme inhibitors with potential applications in treating cardiovascular diseases and other conditions (Dumaitre & Dodic, 1996).

Mechanism of Action

properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-5-16-21-20-25(22-16)19(26)18(29-20)17(24-10-8-23(2)9-11-24)13-6-7-14(27-3)15(12-13)28-4/h6-7,12,17,26H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIKADSIFMKZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.